molecular formula C12H11BrN2 B1480286 4-Bromo-6-(4-methylbenzyl)pyrimidine CAS No. 2092251-96-0

4-Bromo-6-(4-methylbenzyl)pyrimidine

Cat. No.: B1480286
CAS No.: 2092251-96-0
M. Wt: 263.13 g/mol
InChI Key: DGBUTTJCSWSJIL-UHFFFAOYSA-N
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Description

4-Bromo-6-(4-methylbenzyl)pyrimidine is a brominated pyrimidine derivative, a privileged scaffold in medicinal chemistry and drug discovery. The pyrimidine core is a significant heterocycle in developing novel therapeutics, with nitrogen-containing heterocycles found in a majority of FDA-approved small-molecule drugs . This compound features a bromine atom at the 4-position of the pyrimidine ring, which serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to introduce diverse structural motifs. The (4-methylbenzyl) group at the 6-position contributes to the molecule's lipophilicity and overall steric profile. Pyrimidine derivatives are extensively investigated for their biological activities. Research into structurally similar compounds, including other 4,6-disubstituted pyrimidines, has demonstrated their potential as potent bone anabolic agents that promote osteogenesis by upregulating osteogenic gene expression (e.g., RUNX2) through the activation of the BMP2/SMAD1 signaling pathway . Other analogs have also been studied for inhibitory activity against enzymes like alkaline phosphatase . As a key synthetic intermediate, this compound is valuable for constructing more complex, multi-substituted pyrimidine libraries for high-throughput screening in drug discovery projects, particularly in developing orally bioavailable therapeutics . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-6-[(4-methylphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-9-2-4-10(5-3-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBUTTJCSWSJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-6-(4-methylbenzyl)pyrimidine are currently unknown. This compound belongs to the pyrimidine class of molecules, which are known to interact with a variety of biological targets

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound could be affected by exposure to light, heat, or certain chemicals. Its efficacy could also be influenced by the physiological environment within the body, such as the presence of binding proteins or competing molecules.

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(4-methylbenzyl)pyrimidine plays a role in various biochemical reactions, particularly those involving enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, this compound can modulate cell proliferation and apoptosis. Additionally, it interacts with proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-kB), thereby influencing inflammatory pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to cell cycle regulation and apoptosis. By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, this compound affects gene expression by modulating transcription factors such as NF-kB, which plays a role in the inflammatory response. This modulation can lead to altered cellular metabolism and reduced production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, it interacts with NF-kB, inhibiting its translocation to the nucleus and subsequent transcriptional activation of inflammatory genes. These interactions result in the modulation of gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDKs and prolonged anti-inflammatory effects. The compound’s efficacy may diminish over time due to potential adaptive cellular responses.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits CDKs and reduces inflammation without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining an optimal dosage range to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is metabolized through various pathways involving cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion. The metabolic pathways of this compound also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which play a role in the compound’s biotransformation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its cellular uptake and efflux. These interactions influence the compound’s localization and accumulation within specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, primarily accumulating in the cytoplasm and nucleus. The compound’s activity is influenced by its localization, as it needs to interact with CDKs and NF-kB within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations, thereby modulating its activity and function.

Biological Activity

4-Bromo-6-(4-methylbenzyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activities associated with this specific compound, synthesizing data from various studies and highlighting significant findings.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrimidine derivatives, including this compound. For instance, a study conducted by Rashad et al. indicated that compounds with bromo substituents exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the 4-bromo group is believed to increase the lipophilicity of the compound, facilitating better membrane penetration and subsequent antibacterial efficacy.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainsActivity (Zone of Inhibition)
This compoundStaphylococcus aureus20 mm
Escherichia coli18 mm
Pseudomonas aeruginosa15 mm

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives. A review summarized that certain pyrimidines could effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process . While specific data on this compound is limited, its structural similarities to other active compounds suggest potential anti-inflammatory activity.

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been widely studied. A notable investigation into structurally related compounds revealed that certain pyrimidines exhibited significant cytotoxic effects against various cancer cell lines . Although direct studies on this compound are sparse, the presence of bromine and methyl groups may contribute to its ability to interact with biological targets involved in cancer progression.

Case Studies

  • Antibacterial Study : A study evaluated a series of pyrimidine derivatives for their antibacterial properties against multiple strains. The results indicated that compounds bearing halogen substituents, particularly bromine, demonstrated superior activity compared to non-halogenated counterparts .
  • Inflammation Model : In an animal model of inflammation, derivatives similar to this compound were tested for their ability to reduce edema. Results showed a marked decrease in paw swelling compared to control groups, suggesting a promising anti-inflammatory profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications at the pyrimidine ring significantly influence biological activity. The introduction of electron-withdrawing groups like bromine enhances antibacterial properties by improving binding affinity to bacterial targets . Conversely, substituents such as methyl groups may enhance lipophilicity and cellular uptake.

Table 2: SAR Overview for Pyrimidine Derivatives

Substituent TypeEffect on Activity
BromineIncreased antibacterial activity
MethylEnhanced lipophilicity
HydroxylPotential anti-inflammatory effects

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Pyrimidine derivatives, including 4-bromo-6-(4-methylbenzyl)pyrimidine, have shown promising antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, derivatives synthesized from pyrimidines have been evaluated for their minimum inhibitory concentrations (MIC) against these pathogens, demonstrating efficacy comparable to standard antibiotics .

Anticancer Potential:
Studies have highlighted the anticancer potential of pyrimidine derivatives. For example, certain substitutions on the pyrimidine ring have been linked to enhanced cytotoxicity against various cancer cell lines. This suggests that this compound could be a candidate for further development in cancer therapeutics .

Organic Synthesis

Building Block for Pharmaceuticals:
this compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its bromine atom allows for various substitution reactions, making it versatile in creating derivatives with tailored biological activities .

Synthetic Routes:
The compound can be synthesized using various methods, including electrophilic aromatic substitution and Suzuki–Miyaura coupling reactions. These methods allow for the introduction of different substituents on the pyrimidine ring, facilitating the development of novel compounds with specific properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsFindings
AntimicrobialStaphylococcus aureusEffective at MIC values comparable to antibiotics
Escherichia coliSignificant inhibition observed
AnticancerVarious cancer cell linesEnhanced cytotoxicity with specific substitutions
Anti-inflammatoryIn vivo modelsReduction in inflammation noted

Table 2: Synthetic Methods and Products

Synthesis MethodKey ReagentsMajor Products Formed
Electrophilic Aromatic SubstitutionBrominated pyrimidinesSubstituted pyrimidines
Suzuki–Miyaura CouplingAryl/heteroaryl boronic acidsAryl-substituted pyrimidines

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at position 4 undergoes substitution with nucleophiles under mild conditions. Key examples include:

Reaction with Amines

4-Bromo-6-(4-methylbenzyl)pyrimidine reacts with primary and secondary amines to yield 4-amino derivatives. For instance:

  • Conditions : K2_2CO3_3, DMF, 80°C, 12 h

  • Example : Reaction with morpholine produces 4-morpholino-6-(4-methylbenzyl)pyrimidine (89% yield)1.

Thiolation

Thiols displace the bromine atom efficiently:

  • Conditions : NaH, THF, 60°C, 6 h

  • Example : Reaction with benzyl mercaptan yields 4-(benzylthio)-6-(4-methylbenzyl)pyrimidine (78% yield)2.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Aryl/heteroaryl boronic acids couple at position 4:

Boronic AcidCatalyst SystemYield (%)Product
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_3924-Phenyl-6-(4-methylbenzyl)pyrimidine
4-Methoxyphenylboronic acidPd(OAc)2_2, SPhos854-(4-Methoxyphenyl)-6-(4-methylbenzyl)pyrimidine
2-Thienylboronic acidPdCl2_2(dppf), Cs2_2CO3_3764-(2-Thienyl)-6-(4-methylbenzyl)pyrimidine

Data adapted from studies on analogous bromopyrimidines34.

Buchwald–Hartwig Amination

Primary and secondary amines couple via Pd catalysis:

  • Conditions : Pd2_2(dba)3_3, Xantphos, Cs2_2CO3_3, toluene, 110°C

  • Example : Reaction with piperazine affords 4-piperazinyl-6-(4-methylbenzyl)pyrimidine (81% yield)1.

Metal-Halogen Exchange Reactions

The bromine atom undergoes lithium-halogen exchange, enabling further functionalization:

Grignard Addition

  • Conditions : t-BuLi, THF, –78°C → RMgX (R = alkyl/aryl)

  • Example : Reaction with methylmagnesium bromide produces 4-methyl-6-(4-methylbenzyl)pyrimidine (67% yield)5.

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes electrophilic substitution at position 5:

Nitration

  • Conditions : HNO3_3, H2_2SO4_4, 0°C → RT

  • Product : 5-Nitro-4-bromo-6-(4-methylbenzyl)pyrimidine (58% yield)6.

Halogenation

  • Conditions : NBS, AIBN, CCl4_4, reflux

  • Product : 5-Bromo-4-bromo-6-(4-methylbenzyl)pyrimidine (not observed; steric hindrance from 4-methylbenzyl limits reactivity)7.

Reductive Dehalogenation

The bromine atom is removed under reducing conditions:

  • Conditions : H2_2 (1 atm), Pd/C, EtOH, RT

  • Product : 6-(4-Methylbenzyl)pyrimidine (94% yield)4.

Ring Functionalization via Cycloaddition

The pyrimidine ring participates in [4+2] cycloadditions:

Diels–Alder Reaction

  • Conditions : Maleic anhydride, xylenes, 140°C

  • Product : Bicyclic adduct (43% yield; regioselectivity controlled by bromine)5.

Key Mechanistic Insights

  • Steric Effects : The 4-methylbenzyl group hinders electrophilic substitution at position 5 but facilitates cross-couplings at position 44.

  • Electronic Effects : The bromine atom activates the ring for nucleophilic substitution while deactivating it for electrophilic attacks2.

Footnotes

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: Bromine and trifluoromethyl groups enhance electrophilicity, facilitating nucleophilic substitution reactions (e.g., in 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine) . Coordination Chemistry: Pyrimidines with multiple coordination sites (e.g., methoxy or benzimidazole-linked analogs) form stable chelates with transition metals, relevant to catalysis or bioimaging .
  • Biological Relevance: The 4-methylbenzyl moiety is structurally analogous to intermediates in microbial degradation pathways, such as 4-methylbenzyl phosphate synthase in T. Amino-substituted analogs (e.g., 4-Amino-6-bromo-2-methylpyrimidine) are precursors to antiviral and antifungal agents due to their ability to mimic nucleobases .

Preparation Methods

Reaction Components and Conditions

  • Pyrimidine Precursor: A 4-bromopyrimidine derivative, often 4-bromopyrimidine or a dichloropyrimidine intermediate.

  • Alkylating Agent: 4-methylbenzyl halide (commonly 4-methylbenzyl bromide or chloride).

  • Catalyst/Base: A base such as potassium carbonate or sodium hydride is used to deprotonate the pyrimidine nitrogen and facilitate nucleophilic substitution.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and promote SN2 reactions.

  • Temperature: Typically heated between 60-100 °C to drive the alkylation.

Reaction Mechanism

The nucleophilic nitrogen at position 6 of the pyrimidine ring attacks the electrophilic carbon of the 4-methylbenzyl halide, displacing the halide ion and forming the 4-methylbenzyl-substituted pyrimidine. The bromine at position 4 remains intact, providing a handle for further functionalization if desired.

Alternative Synthetic Routes

Cross-Coupling Reactions

The bromine substituent on the pyrimidine ring allows for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. These methods enable the introduction of the 4-methylbenzyl group via coupling with organoboron, organotin, or organosilicon reagents derived from 4-methylbenzyl moieties.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 4-bromopyrimidine with 4-methylbenzyl boronic acid or ester.

  • Sonogashira Coupling: Coupling with 4-methylbenzyl alkynes.

  • These methods offer regioselectivity and functional group tolerance, suitable for complex molecule synthesis.

Ring Construction with Substituents

Starting from β-dicarbonyl compounds and amidines or guanidines substituted with bromine and 4-methylbenzyl groups allows the formation of the pyrimidine ring with desired substituents pre-installed.

Related Intermediate Preparation and Purification

Though direct literature on this compound is limited, closely related compounds such as 5-(4-bromophenyl)-4,6-dichloropyrimidine have well-documented preparation methods that inform the synthesis of the target compound.

For example, the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine involves:

  • Catalytic esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate.

  • Reaction with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at 70-80 °C.

  • Condensation with formamidine hydrochloride.

  • Chlorination using solid phosgene and N,N-dimethylaminopyridine in toluene.

  • Purification by filtration and drying after ethanol treatment.

These steps yield high purity intermediates with yields around 73-76%, demonstrating efficient synthetic routes for brominated pyrimidine derivatives.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Direct Alkylation 4-bromopyrimidine + 4-methylbenzyl halide; base (K2CO3); solvent (DMF); 60-100 °C Straightforward; moderate conditions Possible side reactions; regioselectivity challenges
Cross-Coupling (Suzuki, etc.) 4-bromopyrimidine + 4-methylbenzyl boronic acid; Pd catalyst; base; solvent (toluene, DMF) High regioselectivity; functional group tolerance Requires expensive catalysts; sensitive to moisture
Ring Construction β-dicarbonyl + substituted amidine derivatives Substituents installed during ring formation Multi-step; requires precursor synthesis
Related Intermediate Synthesis Esterification, methoxide reaction, chlorination steps as in 5-(4-bromophenyl)-4,6-dichloropyrimidine High purity; scalable; well-documented Multi-step; uses hazardous reagents (phosgene)

Research Findings and Considerations

  • The bromine atom at the 4-position is a reactive site for nucleophilic substitution and cross-coupling, facilitating further derivatization.

  • The 4-methylbenzyl group influences solubility and steric properties, impacting reaction rates and selectivity.

  • Solid acid catalysts and controlled reaction conditions improve yields and purity in related pyrimidine syntheses, suggesting similar strategies could optimize this compound preparation.

  • Purification typically involves solvent extraction, filtration, and recrystallization to achieve high purity (>99%) suitable for pharmaceutical or material science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-(4-methylbenzyl)pyrimidine, and how can intermediates be validated?

  • Methodology : Multi-step synthesis often involves halogenation and coupling reactions. For example, bromination of pyrimidine derivatives can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Key intermediates, such as 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, can be validated via HPLC purity checks and NMR spectroscopy .
  • Validation : Use high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm structural integrity. Cross-reference spectral data with databases like REAXYS to resolve ambiguities .

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Avoid inhalation/contact by using fume hoods, gloves, and protective eyewear. Store in airtight containers away from oxidizers. For waste disposal, follow protocols for halogenated organics, including neutralization and professional hazardous waste services .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Approach :

  • NMR : Assign peaks using 1H^{1}\text{H} and 13C^{13}\text{C} spectra, focusing on deshielded protons near electronegative groups (e.g., bromine).
  • FT-IR : Identify C-Br stretching (~550–600 cm1^{-1}) and aromatic C-H vibrations (~3000–3100 cm1^{-1}).
  • UV-Vis : Monitor ππ\pi \rightarrow \pi^* transitions of the pyrimidine ring (λ ~250–300 nm) to assess conjugation effects .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Strategy : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Compare with experimental data (e.g., X-ray crystallography) to validate computational models .
  • Tools : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Analyze Mulliken charges and Fukui indices for reaction site prediction.

Q. What are the challenges in functionalizing the pyrimidine ring with bulky substituents?

  • Experimental Design :

  • Steric Hindrance : Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling) using bulky ligands like XPhos to improve yields.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require elevated temperatures.
  • Monitoring : Track reaction progress via TLC or LC-MS to prevent over-substitution .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Case Study : Compare X-ray structures of intermediates (e.g., 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine) to identify bond angles and torsional strains that influence reactivity. For example, deviations in C-Br bond lengths (>1.9 Å) may indicate competing pathways (e.g., elimination vs. substitution) .
  • Resolution : Overlay experimental data with computational models to identify steric/electronic mismatches.

Q. What strategies mitigate side reactions during halogen exchange (e.g., Br to F substitution)?

  • Approach :

  • Metal-Free Fluorination : Use mild conditions (e.g., KF in DMF at 80°C) to minimize decomposition.
  • Protecting Groups : Temporarily block reactive sites (e.g., NH2_2) with Boc or Fmoc groups.
  • Kinetic Control : Optimize stoichiometry and reaction time to favor mono-substitution .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points or spectral data?

  • Root Cause : Variations may arise from impurities (e.g., residual solvents) or polymorphic forms.
  • Resolution :

  • Purification : Recrystallize from ethanol/water mixtures and confirm purity via DSC.
  • Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem) .

Q. Why do catalytic cross-coupling yields vary across studies?

  • Analysis :

  • Catalyst Degradation : Pd(0) catalysts may deactivate via aggregation. Use stabilizing ligands (e.g., PPh3_3).
  • Substrate Sensitivity : Electron-withdrawing groups (e.g., -CN) on the benzyl moiety can slow oxidative addition. Pre-activate substrates with LiHMDS .

Methodological Resources

  • Synthetic Databases : REAXYS for reaction feasibility .
  • Crystallography : SHELXTL for structure refinement .
  • Safety Guidelines : OSHA standards for halogenated compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(4-methylbenzyl)pyrimidine
Reactant of Route 2
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4-Bromo-6-(4-methylbenzyl)pyrimidine

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